molecular formula C16H17FN2O2 B1439708 N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide CAS No. 1020056-93-2

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide

Cat. No.: B1439708
CAS No.: 1020056-93-2
M. Wt: 288.32 g/mol
InChI Key: WSBVDUAHXIXGPL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide is a chemical compound with the molecular formula C15H15FN2O2. It is used primarily in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes an amino group, a fluorine atom, and a phenoxy group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2-fluoroaniline with 2-phenoxybutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide
  • N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the phenoxy group contributes to its overall molecular structure and potential interactions with other molecules.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-14-10-11(18)8-9-13(14)17/h3-10,15H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVDUAHXIXGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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